2-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole
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Overview
Description
2-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core linked to a furan ring via an ethenyl bridge The presence of a 3-chlorophenyl group on the furan ring adds to its chemical complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling of the Furan and Benzoxazole Units: This step often involves a Heck reaction, where the furan and benzoxazole units are coupled via an ethenyl bridge in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the ethenyl bridge to an ethyl bridge.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce ethylated compounds.
Scientific Research Applications
2-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: Its heterocyclic structure can be exploited in the design of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole: Similar structure but with a different position of the chlorine atom.
2-[(E)-2-[5-(3-bromophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole: Similar structure with a bromine atom instead of chlorine.
2-[(E)-2-[5-(3-methylphenyl)furan-2-yl]ethenyl]-1,3-benzoxazole: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO2/c20-14-5-3-4-13(12-14)17-10-8-15(22-17)9-11-19-21-16-6-1-2-7-18(16)23-19/h1-12H/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDUBJPUWNGERH-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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